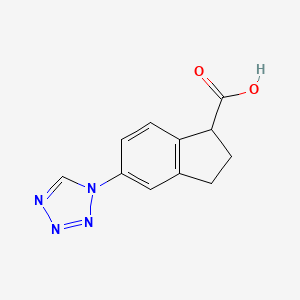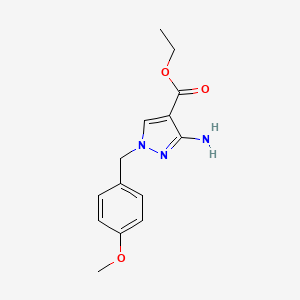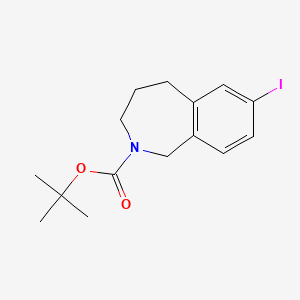![molecular formula C9H12N2O3 B8733086 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid](/img/structure/B8733086.png)
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid typically involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve multicomponent reactions and the use of commercially available raw materials. For instance, nicotinic acid can be produced from 3-methylpyridine or 5-ethyl-2-methylpyridine through oxidation processes . These methods are optimized for large-scale production to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nicotinic acid derivatives can lead to the formation of 6-hydroxynicotinic acid, which has significant research value .
Wissenschaftliche Forschungsanwendungen
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, nicotinic acid derivatives are known to influence lipid metabolism and have been studied for their effects on cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
6-Hydroxynicotinic acid: A valuable pharmaceutical intermediate used in the synthesis of nitrogen-containing heterocyclic compounds.
6-Acylamino nicotinic acid derivatives: Used in phase-selective gelation and toxic dye removal.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
6-(2-methoxyethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-4-10-8-3-2-7(6-11-8)9(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
VWNBLUAMWKFFAB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine](/img/structure/B8733043.png)








